3-Bromobenzo[b]thiophene-2-carbaldehyde
Overview
Description
3-Bromobenzo[b]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H5BrOS. It is a derivative of benzo[b]thiophene, featuring a bromine atom at the 3-position and an aldehyde group at the 2-position. This compound is of interest due to its unique structure and reactivity, making it valuable in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 3-Bromobenzo[b]thiophene-2-carbaldehyde are currently unknown. This compound is a heteroaryl halide , a class of compounds known for their wide range of biological activities.
Mode of Action
It is known to undergo the suzuki-miyaura reaction with phenylboronic acid (pba) or 3-thienylboronic acid in the presence of a novel heterogeneous pd catalyst . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds, a common structural motif in pharmaceuticals and organic materials.
Biochemical Pathways
It has been used in the synthesis of benzothienoquinoline , suggesting that it may play a role in pathways involving this compound.
Pharmacokinetics
Its molecular weight (2411 Da ) and predicted density (1.711 g/cm3 ) suggest that it may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromobenzo[b]thiophene-2-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of benzo[b]thiophene-2-carbaldehyde. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Organolithium reagents, Grignard reagents, in solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products
Oxidation: 3-Bromobenzo[b]thiophene-2-carboxylic acid.
Reduction: 3-Bromobenzo[b]thiophene-2-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromobenzo[b]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Comparison with Similar Compounds
Similar Compounds
- 3-Bromobenzo[b]thiophene-2-carboxylic acid
- 3-Bromobenzo[b]thiophene-2-methanol
- 3-Bromo-1-benzothiophene-2-carbaldehyde
- 3-Bromo-2-formylbenzo[b]thiophene
Uniqueness
3-Bromobenzo[b]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and an aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Biological Activity
3-Bromobenzo[b]thiophene-2-carbaldehyde (C9H5BrOS) is a chemical compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 3-position and an aldehyde group at the 2-position of the benzo[b]thiophene structure. This unique configuration contributes to its reactivity and biological potential.
- Molecular Formula : C9H5BrOS
- Molecular Weight : 241.1 g/mol
- CAS Number : 10135-00-9
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating microbial infections. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected by this compound include:
- DNA Intercalation : Studies have shown that this compound can bind to DNA, potentially leading to the disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to programmed cell death.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Suzuki-Miyaura Coupling : This reaction has been utilized to synthesize derivatives that may enhance biological activity.
- Oxidative Stress Induction : The generation of ROS could lead to cellular damage and apoptosis in cancer cells.
- Interaction with Biological Macromolecules : Binding with proteins and nucleic acids may alter cellular functions.
Study on Antimicrobial Activity
In a study published in Pharmaceutical Research, researchers tested the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study on Anticancer Effects
Another significant study focused on the anticancer properties of this compound against human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound led to a reduction in cell viability and induced apoptosis via caspase activation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it's essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Methylbenzo[b]thiophene-2-carbaldehyde | Methyl group at the 3-position | Potentially different reactivity due to sterics |
Benzo[b]thiophene-2-carboxylic acid | Carboxylic acid instead of aldehyde | Different functional properties |
Benzothienoquinoline | Contains a quinoline moiety | Enhanced biological activity against cancer |
Properties
IUPAC Name |
3-bromo-1-benzothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUZXULTSUGIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500707 | |
Record name | 3-Bromo-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10135-00-9 | |
Record name | 3-Bromo-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-benzothiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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